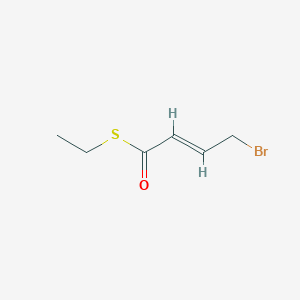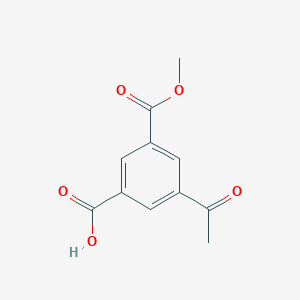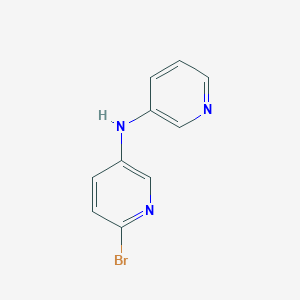![molecular formula C7H8BrN3 B14852519 2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings.
Preparation Methods
The synthesis of 2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine typically involves multi-step reactions. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the desired compound.
Chemical Reactions Analysis
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, making it a potential therapeutic agent for diseases involving kinase dysregulation .
Comparison with Similar Compounds
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine can be compared with other similar compounds, such as:
Pyrido[3,4-B]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-7-4-10-6-3-9-2-1-5(6)11-7/h4,9H,1-3H2 |
InChI Key |
VSONXUDKJDMOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NC=C(N=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)





